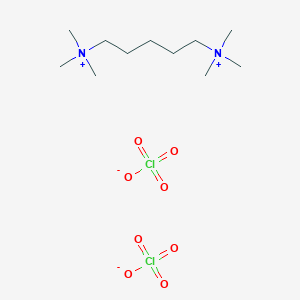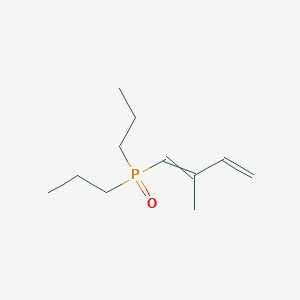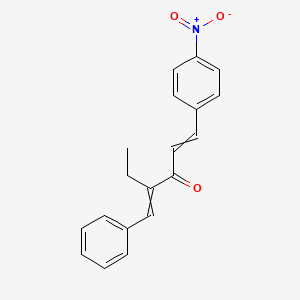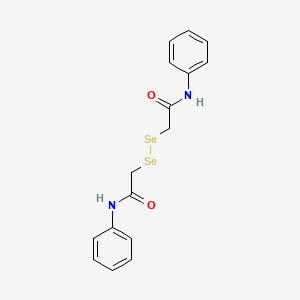
4-(Dimethylamino)-1,1-diphenylbutan-2-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylamino)-1,1-diphenylbutan-2-one;hydrochloride: is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dimethylamino group attached to a diphenylbutanone structure, which contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)-1,1-diphenylbutan-2-one;hydrochloride typically involves the reaction of 4-dimethylaminobenzaldehyde with appropriate reagents under controlled conditions. One common method involves the condensation of 4-dimethylaminobenzaldehyde with acetophenone in the presence of a base, followed by reduction and subsequent hydrochloride salt formation.
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Dimethylamino)-1,1-diphenylbutan-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 4-(Dimethylamino)-1,1-diphenylbutan-2-one;hydrochloride is used as a reagent in organic synthesis, particularly in the formation of complex molecules through condensation and substitution reactions.
Biology: The compound is utilized in biological research for its ability to interact with various biomolecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Dimethylamino)-1,1-diphenylbutan-2-one;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. This compound can modulate biochemical pathways by altering the function of key enzymes and receptors.
Comparación Con Compuestos Similares
- 4-(Dimethylamino)benzoic acid
- 4-(Dimethylamino)pyridine
- 4-(Dimethylamino)benzaldehyde
Comparison: Compared to these similar compounds, 4-(Dimethylamino)-1,1-diphenylbutan-2-one;hydrochloride is unique due to its diphenylbutanone structure, which imparts distinct chemical properties and reactivity. While other compounds may share the dimethylamino group, the presence of the diphenylbutanone moiety in this compound allows for a broader range of chemical reactions and applications.
Propiedades
Número CAS |
63261-30-3 |
|---|---|
Fórmula molecular |
C18H22ClNO |
Peso molecular |
303.8 g/mol |
Nombre IUPAC |
4-(dimethylamino)-1,1-diphenylbutan-2-one;hydrochloride |
InChI |
InChI=1S/C18H21NO.ClH/c1-19(2)14-13-17(20)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12,18H,13-14H2,1-2H3;1H |
Clave InChI |
PGOLXTXEPBZMDE-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Naphtho[2,3-b]furan-4-methanol, 9-methoxy-3,5-dimethyl-](/img/structure/B14499545.png)




-lambda~5~-phosphane](/img/structure/B14499581.png)





![N-{4-Chloro-2-[1-(phenylsulfanyl)butyl]phenyl}acetamide](/img/structure/B14499606.png)
